molecular formula C44H58N8O12S B10846342 Ac-DL-Cys-DL-xiIle-DL-Phe(4-NO2)-DL-Lys-DL-Tyr-DL-Tyr-OH

Ac-DL-Cys-DL-xiIle-DL-Phe(4-NO2)-DL-Lys-DL-Tyr-DL-Tyr-OH

Cat. No.: B10846342
M. Wt: 923.0 g/mol
InChI Key: IFJPPNMSIWSRDX-UHFFFAOYSA-N
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Description

Ac-DL-Cys-DL-xiIle-DL-Phe(4-NO2)-DL-Lys-DL-Tyr-DL-Tyr-OH is a useful research compound. Its molecular formula is C44H58N8O12S and its molecular weight is 923.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H58N8O12S

Molecular Weight

923.0 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[(2-acetamido-3-sulfanylpropanoyl)amino]-3-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C44H58N8O12S/c1-4-25(2)38(51-42(59)37(24-65)46-26(3)53)43(60)49-35(21-27-8-14-30(15-9-27)52(63)64)40(57)47-33(7-5-6-20-45)39(56)48-34(22-28-10-16-31(54)17-11-28)41(58)50-36(44(61)62)23-29-12-18-32(55)19-13-29/h8-19,25,33-38,54-55,65H,4-7,20-24,45H2,1-3H3,(H,46,53)(H,47,57)(H,48,56)(H,49,60)(H,50,58)(H,51,59)(H,61,62)

InChI Key

IFJPPNMSIWSRDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CS)NC(=O)C

Origin of Product

United States

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